molecular formula C19H14N2OS B3128331 2-[(4-Methoxyphenyl)sulfanyl]-5-phenylnicotinonitrile CAS No. 338795-42-9

2-[(4-Methoxyphenyl)sulfanyl]-5-phenylnicotinonitrile

Cat. No. B3128331
CAS RN: 338795-42-9
M. Wt: 318.4 g/mol
InChI Key: AUBCIRBCYMVJLO-UHFFFAOYSA-N
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Description

The compound “2-[(4-Methoxyphenyl)sulfanyl]-5-phenylnicotinonitrile” is likely an organic compound containing a methoxyphenyl group, a phenyl group, and a nitrile group. The methoxyphenyl group consists of a phenyl ring with a methoxy (–O–CH3) substituent. The phenylnicotinonitrile part suggests the presence of a phenyl group (a ring of 6 carbon atoms, C6H5-) and a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its phenyl, methoxy, sulfanyl, and nitrile groups. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure and the interactions between its atoms .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without specific information or studies on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information or studies on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical or chemical properties .

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-22-17-7-9-18(10-8-17)23-19-15(12-20)11-16(13-21-19)14-5-3-2-4-6-14/h2-11,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBCIRBCYMVJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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